Ferric octanoate

Description

Contextualization within Iron Carboxylate Coordination Chemistry

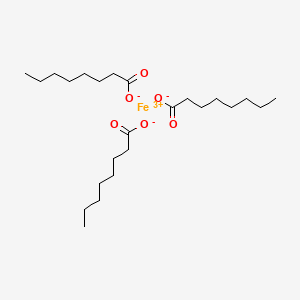

Ferric octanoate (B1194180) is a prime example of an iron carboxylate coordination compound. In these compounds, the iron ion is in the +3 oxidation state and is bonded to the oxygen atoms of the carboxylate groups of the octanoate ligands. vulcanchem.comevitachem.com The octanoate ligands, derived from octanoic acid, typically act as bidentate ligands, meaning they each form two bonds with the central iron ion. vulcanchem.com This coordination results in a stable chelate complex, often with an octahedral geometry around the iron center, where the six oxygen atoms from the three octanoate ligands surround the iron(III) ion. vulcanchem.com

The general class of metal carboxylates, including iron carboxylates, is known for its structural diversity, with examples ranging from simple mononuclear complexes to complex polynuclear clusters. For instance, research on iron(III) carboxylate chemistry has revealed the formation of trinuclear oxo-centered complexes, where three iron ions are bridged by a central oxygen atom. researchgate.net These intricate structures are of fundamental interest and have potential applications in areas such as catalysis and materials science.

Interdisciplinary Research Significance of Ferric Octanoate

The unique properties of this compound have propelled its use across a wide range of scientific disciplines, highlighting its interdisciplinary significance. orvium.ionih.govecorrector.com This integration of knowledge from different fields allows for a more comprehensive understanding of the compound's behavior and the development of innovative applications. orvium.ioijird.com

In materials science , this compound serves as a precursor for the synthesis of iron oxide nanoparticles. chemistrydocs.com The thermal decomposition of this compound under controlled conditions allows for the production of nanoparticles with specific sizes and magnetic properties. rsc.orgscribd.com The octanoate ligand itself can act as a capping agent during nanoparticle formation, controlling particle growth and preventing aggregation. rsc.org These magnetic nanoparticles have potential applications in data storage, biomedical imaging, and catalysis.

In catalysis , this compound has demonstrated efficacy in a variety of organic reactions. It can catalyze the coupling of carbon dioxide with epoxides to form cyclic carbonates, which are valuable compounds in the chemical industry. vulcanchem.com Furthermore, it has been used as a catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer with numerous applications. vulcanchem.comrsc.org Its catalytic activity is also being explored in asymmetric catalysis, where modifications with chiral ligands can lead to high enantioselectivity in chemical transformations. vulcanchem.com

In environmental science , this compound is utilized in wastewater treatment for the precipitation of sulfides. This application helps to control corrosion and odor in sewer systems by converting hydrogen sulfide (B99878) into insoluble iron sulfides.

The study of this compound provides a clear example of how a single chemical compound can be a focal point for interdisciplinary research, bringing together concepts from coordination chemistry, materials science, catalysis, and environmental science to address complex scientific and technological challenges. orvium.ioecorrector.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C24H45FeO6 | vulcanchem.comevitachem.com |

| Molecular Weight | 485.5 g/mol | vulcanchem.comevitachem.com |

| Appearance | Dark brown or reddish-brown solid | evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol), less soluble in water | vulcanchem.comevitachem.com |

| Boiling Point | 127°C | vulcanchem.com |

| Density | 0.91 g/mL | vulcanchem.com |

| Thermal Stability | Stable up to 180°C before decomposition | vulcanchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(3+);octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTRPLABQKAPKJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent) | |

| Record name | Ferric octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30890572 | |

| Record name | Ferric octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-28-7 | |

| Record name | Ferric octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(3+) octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM4W7276A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Elucidation of Ferric Octanoate

Advanced Synthetic Routes for Ferric Octanoate (B1194180)

The synthesis of ferric octanoate can be achieved through several methods, each offering distinct advantages and considerations for laboratory and industrial scales.

Optimized Laboratory Protocols for this compound Synthesis

In a laboratory setting, this compound is commonly synthesized through two primary methods: direct reaction and precipitation.

The direct reaction method involves the reaction of ferric chloride with sodium octanoate in an organic solvent. smolecule.com This method requires careful control of temperature and pH to ensure complete conversion. smolecule.com Another approach is the direct reaction of ferric chloride dissolved in a solvent like ethanol (B145695) or water with octanoic acid, followed by heating under reflux to facilitate the reaction. evitachem.com

The precipitation method offers an alternative route, where ferric hydroxide (B78521) is first precipitated and then reacted with octanoic acid. This technique can yield high-purity this compound. smolecule.com A common and well-established laboratory protocol involves a two-step process. First, octanoic acid is neutralized with sodium hydroxide to form sodium octanoate. Subsequently, an aqueous solution of ferric chloride is added to the sodium octanoate solution, leading to the formation of this compound and sodium chloride. The mixture is then heated under reflux to ensure the reaction goes to completion, followed by purification steps like filtration and recrystallization.

| Method | Reactants | Key Steps | Advantages |

| Direct Reaction | Ferric chloride, Sodium octanoate | Controlled temperature and pH in organic solvent | Simpler reagent use |

| Direct Reaction | Ferric chloride, Octanoic acid | Dissolving in solvent, heating under reflux | Direct use of acid |

| Precipitation | Ferric hydroxide, Octanoic acid | Precipitation followed by reaction | Can yield high purity products |

| Two-Step Protocol | Octanoic acid, Sodium hydroxide, Ferric chloride | Neutralization, reaction, reflux, purification | Controlled pH, high purity product |

Industrial-Scale Synthesis Adaptations and Considerations

For industrial production, laboratory methods are adapted for larger scales. This typically involves the use of large reactors with precise control over temperature, pressure, and mixing to optimize yield and purity. evitachem.com Industrial processes often operate at temperatures between 60–80°C with reaction times of 4–6 hours. vulcanchem.com Achieving high yields (≥85%) necessitates precise stoichiometric ratios of reactants and often the use of an inert atmosphere to prevent changes in the iron's oxidation state. vulcanchem.com Purification at an industrial scale is commonly achieved through filtration and recrystallization. evitachem.comvulcanchem.com

| Parameter | Value/Range |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

Role of Octanoate Precursors in this compound Formation

The choice of octanoate precursor is a critical factor in the synthesis of this compound. Octanoic acid itself is a key precursor. smolecule.comevitachem.com In many synthesis routes, octanoic acid is first converted to an octanoate salt, such as sodium octanoate, by reacting it with a base like sodium hydroxide. This sodium octanoate then readily reacts with a ferric salt. The use of an octanoate salt precursor like sodium octanoate is advantageous for controlling the reaction's pH and improving the consistency of the final product. Other octanoate precursors can also be utilized, and in some formulations, this compound is prepared alongside other metal octanoates for specific applications. The properties of the final this compound product are influenced by the purity of the precursors used.

Spectroscopic and Diffractional Characterization Techniques

A variety of spectroscopic and diffractional techniques are employed to elucidate the structure of this compound, confirming the coordination of the octanoate ligands to the iron(III) center.

Vibrational Spectroscopy for Ligand Coordination Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for analyzing the coordination of the carboxylate group to the metal center in metal carboxylates like this compound. epa.govresearchgate.net The carboxylate group (COO⁻) exhibits characteristic symmetric and antisymmetric stretching vibrations. mdpi.com The positions of these bands in the IR spectrum can provide information about the coordination geometry, such as whether the ligand is acting in a monodentate, bidentate chelating, or bidentate bridging fashion. researchgate.netresearchgate.netunimelb.edu.au

For iron(III) carboxylate complexes, IR spectroscopy has been used to determine that the carboxylate groups predominantly form complexes with bidentate structures. researchgate.netresearchgate.net The infrared spectrum of ferric oleate (B1233923), a similar iron(III) carboxylate, shows the characteristic peaks of coordinated oleate anions. In general, for metal carboxylates, the antisymmetric (νasCOO⁻) and symmetric (νsCOO⁻) carboxylate vibrations typically appear in the regions of 1575–1530 cm⁻¹ and 1460–1400 cm⁻¹, respectively. mdpi.com The separation between these two bands (Δ) is sensitive to the coordination mode. mdpi.com

Raman spectroscopy is complementary to IR spectroscopy and can provide additional information, particularly regarding the carbon chain of the octanoate ligand. epa.gov

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes like this compound presents unique challenges and opportunities. The presence of the paramagnetic Fe(III) ion leads to significant shifts and broadening of the NMR signals of nuclei in close proximity to the metal center. researchgate.net This phenomenon, known as the paramagnetic shift, can provide valuable structural information.

While specific ¹H or ¹³C NMR data for this compound is not extensively detailed in the available literature, the principles of paramagnetic NMR are well-established for iron complexes. rsc.orgnih.gov The analysis of these paramagnetically shifted resonances can reveal details about the electronic structure and the geometry of the ligand coordination around the iron center. The line widths and chemical shift ranges in the NMR spectra of high-spin Fe(II) and Fe(III) complexes are characteristic of their electronic state. rsc.org For instance, ¹H NMR spectra of paramagnetic iron complexes can span a very wide chemical shift range. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the ¹H NMR spectra of different spin states of iron complexes, aiding in the interpretation of experimental data and the elucidation of the structure. rsc.org

Mass Spectrometric Elucidation of this compound Structures

Mass spectrometry serves as a important analytical technique for the structural elucidation of this compound, providing insights into its molecular weight and fragmentation patterns. While detailed mass spectrometric studies specifically on monomeric this compound are not extensively documented in publicly available literature, the behavior of related metal carboxylates can be used to infer its fragmentation pathways. cdnsciencepub.comrsc.orgrsc.org

Typically, in the mass spectrum of a metal carboxylate, the molecular ion peak is observed, which confirms the molecular weight of the compound. savemyexams.com For this compound, with a chemical formula of Fe(C₈H₁₅O₂)₃, the expected molecular weight is approximately 485.5 g/mol . evitachem.comnih.gov The observation of this molecular ion peak would be the first step in its mass spectrometric identification.

Fragmentation of metal carboxylates in a mass spectrometer often involves the loss of ligands or parts of ligands. scribd.comslideshare.net For this compound, likely fragmentation pathways would include the sequential loss of octanoate radicals (C₇H₁₅COO•) or octanoic acid molecules (C₈H₁₆O₂). The fragmentation of binuclear copper(I) carboxylates, for instance, shows a primary fragmentation step involving the loss of a carboxylate radical (RCO₂•) from the dimeric molecular ion. cdnsciencepub.com A similar loss from a monomeric this compound ion, [Fe(O₂CR)₃]⁺ (where R = C₇H₁₅), would result in ions like [Fe(O₂CR)₂]⁺ and subsequently [Fe(O₂CR)]⁺.

Another potential fragmentation pathway is the loss of CO₂ followed by the migration of the alkyl group. cdnsciencepub.com In the case of this compound, this could lead to the formation of iron-alkyl species. Studies on trinuclear oxo-centered iron carboxylates using techniques like Electron Induced Dissociation (EID) have shown that the fragmentation provides detailed information about the metallic core and the number and nature of the ligands. nih.gov While this compound is typically monomeric, the existence of polynuclear iron carboxylates is common, and their mass spectra can be complex, sometimes showing ions with a higher nuclearity than the parent molecule. rsc.orgrsc.org

The table below summarizes the expected ionic fragments of this compound based on general fragmentation patterns of metal carboxylates.

| Ion Formula | Probable m/z | Description |

| [Fe(C₈H₁₅O₂)₃]⁺ | ~485.5 | Molecular Ion |

| [Fe(C₈H₁₅O₂)₂(C₇H₁₅)]⁺ | ~371.3 | Loss of CO₂ |

| [Fe(C₈H₁₅O₂)₂]⁺ | ~342.2 | Loss of an octanoate radical |

| [Fe(C₈H₁₅O₂)]⁺ | ~199.1 | Loss of two octanoate radicals |

| [Fe]⁺ | ~55.8 | Bare iron ion |

| [C₇H₁₅COO]⁻ or [C₈H₁₅O₂]⁻ | ~143.2 | Octanoate ligand anion |

Note: The m/z values are approximate and depend on the specific isotopes.

X-ray Diffraction Studies of this compound Crystalline Forms

Studies on related metal carboxylates and iron complexes provide a basis for understanding the likely crystalline arrangement of this compound. For instance, X-ray diffraction analysis of other metal soaps, like cobalt stearate, suggests a layered structure where the metal ions are arranged in parallel planes, with the fatty acid chains extending on either side. researchgate.net It is plausible that this compound could adopt a similar lamellar structure in its crystalline form.

In the absence of single-crystal data, powder X-ray diffraction (pXRD) can provide information about the phase and crystallinity of a sample. For example, pXRD has been used to differentiate between an iron(III)-acetate complex and a µ-oxo-bridged species, confirming the formation of the desired acetate (B1210297) complex. rsc.org A similar approach could be applied to verify the structure of synthesized this compound.

Furthermore, this compound has been used as a precursor in the synthesis of iron oxide nanoparticles. researchgate.net In such studies, XRD is employed to characterize the final nanoparticle products (e.g., maghemite or magnetite), but the XRD pattern of the initial this compound is often not reported. researchgate.net

The table below summarizes the expected crystallographic system for this compound based on data from analogous iron carboxylate complexes. iucr.org

| Parameter | Expected Value/System | Basis of Inference |

| Crystal System | Orthorhombic or Monoclinic | Common systems for metal-organic complexes with similar ligands. iucr.orgacs.org |

| Coordination Geometry | Distorted Octahedral | Consistently reported for Fe(III) carboxylates. rsc.orgkoreascience.kr |

| Packing | Layered (lamellar) structure | Inferred from studies on other metal soaps. researchgate.net |

Coordination Environment and Electronic Structure of the Iron(III) Center

Octahedral Coordination Geometry of the Ferric Ion

The iron(III) center in this compound is characterized by a specific coordination environment that dictates its chemical and physical properties. It is widely accepted that the ferric ion (Fe³⁺) in this compound typically exhibits an octahedral coordination geometry. evitachem.comvulcanchem.comrsc.org This arrangement involves the central iron ion being coordinated to six oxygen atoms from the octanoate ligands. vulcanchem.com

This high-spin d⁵ Fe(III) center in a distorted octahedral ligand field is a common feature in many iron(III) carboxylate complexes. rsc.orgresearchgate.net The octahedral geometry is a consequence of the coordination of the three octanoate ligands around the central iron ion. evitachem.com This coordination environment is crucial for the stability of the complex. The specific arrangement of the ligands around the Fe(III) center can be further described by the concepts of ligand denticity and stereochemistry.

Ligand Denticity and Stereochemical Considerations in this compound

The octanoate ligand (C₇H₁₅COO⁻) is a carboxylate, which can coordinate to a metal center in several ways, including as a monodentate or a bidentate ligand. In the case of this compound, the octanoate groups typically act as bidentate ligands, where both oxygen atoms of the carboxylate group coordinate to the iron(III) center. evitachem.comresearchgate.net This bidentate coordination leads to the formation of a stable chelate complex. vulcanchem.com

When three bidentate ligands coordinate to a central metal ion in an octahedral geometry, two possible stereoisomers can be formed: facial (fac) and meridional (mer).

Facial (fac) isomer: The three ligands are positioned on one face of the octahedron, with the three coordinating atoms of one type (e.g., the three O' atoms from the C=O groups) occupying adjacent vertices.

Meridional (mer) isomer: The three ligands are arranged around the meridian of the octahedron, with the three coordinating atoms of one type lying in a plane that bisects the molecule.

The specific isomer formed can depend on the reaction conditions and the nature of the ligands. For a complex like this compound, with three identical bidentate ligands, both fac and mer isomers are theoretically possible, leading to potential stereochemical complexity. The flexibility of the carboxylate bidentate coordination can result in a remarkable versatility of the FeN₄O₂ coordination geometry in related complexes. acs.org

The table below summarizes the coordination properties of the octanoate ligand in this compound.

| Property | Description | Reference |

| Ligand | Octanoate (C₇H₁₅COO⁻) | |

| Denticity | Typically Bidentate | evitachem.comresearchgate.net |

| Coordination Atoms | Two oxygen atoms from the carboxylate group | vulcanchem.com |

| Possible Isomers | Facial (fac) and Meridional (mer) | Inferred from coordination chemistry principles |

Theoretical Investigations of Electronic Structures and Bonding in this compound

Theoretical investigations, particularly using Density Functional Theory (DFT), have become instrumental in understanding the electronic structure and bonding in metal complexes. While specific DFT studies on monomeric this compound are scarce, research on analogous iron(III) carboxylate systems provides significant insights. acs.orgnih.govresearchgate.net

These studies consistently show that the iron(III) ion in such complexes is in a high-spin d⁵ electronic configuration. rsc.orgresearchgate.net This means that there are five unpaired electrons in the d-orbitals of the iron atom, which explains the paramagnetic nature of many ferric compounds.

DFT calculations on hexa-Fe(III) acetate complexes have been used to model the energetics of hydrogenation and the stability of various intermediates. acs.orgnih.gov For instance, calculations have shown that the conversion of a μ-O (oxo) bridge to a μ-OH (hydroxo) bridge is thermodynamically favorable. acs.org Similar calculations on iron complexes with a single oleate ligand predict that the formation of an iron-oxygen bond is energetically favored. researchgate.net

The bonding between the iron(III) center and the oxygen atoms of the octanoate ligands is primarily ionic in character, but with a degree of covalent contribution. researchgate.net DFT calculations can quantify the nature of this bonding by analyzing molecular orbitals and charge distributions. For example, in related Fe(III) complexes, theoretical studies have provided insights into the metal-ligand bonding interactions. osti.gov These computational approaches can also be used to predict the stability of different isomers (e.g., fac vs. mer) and to rationalize the observed reactivity.

Chemical Reactivity and Mechanistic Pathways of Ferric Octanoate

Redox Transformations of the Iron Center in Ferric Octanoate (B1194180)

The iron center in ferric octanoate is in the +3 oxidation state, which can be either further oxidized under specific conditions or, more commonly, reduced to the ferrous (+2) state. nanofase.eu These redox transformations are fundamental to its role in various chemical processes, including catalysis and material synthesis.

The thermal decomposition of this compound in the presence of air at elevated temperatures (e.g., 140–200 °C) also leads to the formation of iron oxide nanoparticles. rsc.org The reaction mechanism is believed to involve the homolytic cleavage of the iron-carboxylate bond, generating free radicals that subsequently lead to the formation of stable iron oxide phases like hematite (B75146) (α-Fe₂O₃) or maghemite (γ-Fe₂O₃). rsc.orgwikipedia.org The specific phase of iron oxide formed can be influenced by the reaction temperature and atmosphere. wikipedia.org

| Reaction Type | Reactants | Conditions | Major Products |

| Oxidation | This compound, Strong Oxidizing Agents (e.g., Hydrogen Peroxide) | Chemical Oxidation | Ferric oxide (Fe₂O₃), Octanoic acid derivatives |

| Thermal Oxidation | This compound, Air/Oxygen | High Temperature (e.g., >180°C) | Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) |

| Reduction | This compound, Reducing Agents (e.g., Sodium Borohydride) | Specific reducing conditions | Ferrous octanoate |

The reduction of the ferric (Fe³⁺) center to the ferrous (Fe²⁺) state is a more common redox transformation for this compound. This reaction can be achieved under specific conditions using appropriate reducing agents. evitachem.com Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are capable of reducing this compound to ferrous octanoate. evitachem.comvulcanchem.com

This reduction is a critical step in many biological and chemical systems where iron cycling between the +2 and +3 states is essential. nih.govfrontiersin.org In anoxic environments, microorganisms can facilitate the reduction of ferric iron to ferrous iron as a part of their metabolism. nanofase.eulibretexts.org While specific studies on microbial reduction of this compound are not detailed, the general principles of dissimilatory iron reduction would apply, where the compound could serve as an electron acceptor. libretexts.org

Oxidation Pathways Leading to Iron Oxide Byproducts

Ligand Exchange and Substitution Reactions of this compound

The octanoate groups in this compound are ligands bound to the central iron ion. These ligands can be replaced by other molecules in a process known as ligand exchange or substitution. chemguide.co.ukcrunchchemistry.co.uk This reactivity allows for the modification of the iron complex's properties and is a key feature of its coordination chemistry.

The octanoate ligands in the this compound complex can be substituted by external nucleophiles. smolecule.com Common nucleophiles that can displace the octanoate ligands include pyridine (B92270) and dimethylformamide (DMF). evitachem.comvulcanchem.com These reactions typically occur under mild conditions and result in the formation of new ferric complexes with altered solubility, stability, and reactivity. evitachem.com

For example, the addition of a strong-field ligand like thiocyanate (B1210189) (SCN⁻) to a solution containing aquated iron(III) ions results in an intense red color due to the formation of a new complex, demonstrating the facility of ligand exchange at the Fe³⁺ center. chemguide.co.uk A similar principle applies to this compound, where the equilibrium can be shifted to favor the new complex if the incoming ligand forms a more stable bond with the iron center or is present in high concentration. crunchchemistry.co.uk

| Original Complex | Incoming Ligand (Nucleophile) | Resulting Product |

| This compound | Pyridine | Ferric complex with pyridine ligands |

| This compound | Dimethylformamide (DMF) | Ferric complex with DMF ligands |

| Hexaaquairon(III) ion | Thiocyanate ion (SCN⁻) | Pentaaquathiocyanatoiron(III) ion |

Ancillary ligands, which are ligands other than the primary octanoate groups, can significantly modulate the reactivity of the iron center. wiley.com The design and introduction of specific ancillary ligands can alter the electronic properties and steric environment of the ferric complex, thereby influencing its catalytic activity and stability. wiley.comgre.ac.uk

The reactivity of iron complexes can be controlled by the ligand's substitution pattern. For instance, in iron(III) amino triphenolate complexes, monomeric forms were found to be significantly more active catalysts for the cycloaddition of CO₂ to oxiranes than their dimeric counterparts, a difference controlled by the steric bulk of substituents on the ligand framework. researchgate.net This principle suggests that the introduction of suitable ancillary ligands to a this compound system could be used to tune its reactivity for specific applications, such as catalysis. google.com The electronic nature of the ligand—whether it is electron-donating or electron-withdrawing—can also impact the redox potential of the iron center, making it easier or harder to reduce or oxidize. nih.gov

Substitution of Octanoate Ligands with External Nucleophiles

Thermal and Chemical Decomposition Mechanisms of this compound

This compound is stable under normal conditions but will decompose when subjected to sufficient thermal energy or harsh chemical environments. evitachem.com The decomposition pathways typically involve the cleavage of the bonds between the iron and the octanoate ligands.

The thermal stability of this compound extends up to approximately 180°C, beyond which decomposition occurs. vulcanchem.com Thermal decomposition is believed to proceed via the homolytic cleavage of the metal-carboxylate bond, which forms free radicals. rsc.org This mechanism is utilized in the synthesis of iron oxide nanoparticles from metal-oleate precursors, where heating to high temperatures (e.g., 320°C) results in highly crystalline nanoparticles. rsc.org The octanoate ligand itself can play a role as a capping agent during this process, controlling particle growth. rsc.org Thermogravimetric analysis (TGA) of analogous nickel octanoate shows a significant weight loss step between 220-350°C, corresponding to the decomposition of the octanoate ligand. researchgate.net

Chemical decomposition can be initiated by various conditions. smolecule.com For instance, in the context of lipid systems, this compound can act as a pro-oxidant, accelerating thermo-oxidative degradation. At 180°C, it significantly increases the acid value and polymer content in soybean oil, indicating it promotes decomposition pathways. vulcanchem.com The decomposition of the octanoate ligand itself on a metal surface has been studied, showing it can break down to evolve carbon dioxide and leave behind hydrocarbon fragments. researchgate.net

| Decomposition Type | Conditions | Mechanism/Pathway | Products |

| Thermal | Temperature > 180°C | Homolytic cleavage of Fe-O bond, radical formation | Iron oxides, gaseous byproducts |

| Chemical | Pro-oxidant in lipid media | Accelerates thermo-oxidative degradation | Aldehydes, polymer content |

| Surface-mediated | Adsorption on metal surfaces | Cleavage of carboxylate from hydrocarbon chain | Carbon dioxide, hydrocarbon fragments |

Photochemical Reactivity of this compound Systems

The photochemical behavior of iron(III) carboxylates, including this compound, is characterized by their ability to absorb light, which initiates a series of redox reactions. This photoactivity is a key feature of their chemical reactivity, leading to the generation of radical species and subsequent degradation of the carboxylate ligands. Iron complexes, including those with carboxylate ligands, can absorb light over a broad wavelength range, which induces the reduction of iron(III) and the oxidation of the ligands. copernicus.orgrsc.org

Photoinduced Radical Generation from Iron(III)-Carboxylate Complexes

The principal mechanism for the photochemical activity of iron(III)-carboxylate complexes is a process known as ligand-to-metal charge transfer (LMCT). nih.gov Upon absorption of a photon of suitable energy (typically in the UV or visible range), an electron is transferred from a molecular orbital primarily located on the carboxylate ligand to a d-orbital of the iron(III) center. This event results in the near-instantaneous reduction of the iron center from Fe(III) to Fe(II) and the concomitant formation of a highly reactive carboxylate radical (RCOO•).

The general reaction can be depicted as: Fe(III)(RCOO)₃ + hν → Fe(II)(RCOO)₂ + RCOO•

This primary photochemical process is fundamental to the reactivity of these systems. For instance, in the well-studied photolysis of Fe(III)-citrate and Fe(III)-oxalate complexes, irradiation with sunlight or artificial light sources leads to the efficient generation of Fe(II) and corresponding carboxylate radicals. copernicus.org While specific quantum yields for this compound are not widely reported in the literature, data from analogous iron(III) carboxylates provide insight into the efficiency of this process. The quantum yield, which represents the efficiency of a photochemical process, can vary significantly depending on the specific carboxylate ligand.

The generation of radicals is not limited to the carboxylate species. In aqueous environments and in the presence of oxygen, the initial photoreduction of Fe(III) can trigger a cascade of reactions producing other reactive oxygen species (ROS). The Fe(II) generated can react with oxygen and water to produce species like hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•), which in turn reoxidize Fe(II) to Fe(III), establishing a photocatalytic cycle. copernicus.org

Impact of Photolysis on Carboxylate Ligand Degradation

The carboxylate radical formed during the LMCT process is unstable and undergoes subsequent reactions, leading to the degradation of the original ligand. The most common pathway for the degradation of simple alkyl carboxylate radicals is decarboxylation, where the radical loses a molecule of carbon dioxide (CO₂) to form an alkyl radical (R•).

RCOO• → R• + CO₂

Studies on various iron(III)-carboxylate systems have confirmed that ligand degradation is a direct consequence of photolysis. For example, the photolysis of Fe(III)-citrate results in the loss of CO₂ and the formation of a ketyl radical. copernicus.org This process of photo-oxidation and decarboxylation is a significant pathway for the mineralization of dissolved organic matter in environmental systems where iron-carboxylate complexes are present. The entire cycle, involving photoreduction of Fe(III), ligand oxidation and decarboxylation, and subsequent re-oxidation of Fe(II), can lead to the continual degradation of the carboxylate ligand. copernicus.org

Comparative Mechanistic Studies with Analogous Metal Carboxylates

The reactivity of this compound is best understood when compared with analogous carboxylates of other transition metals, such as copper and cobalt. While direct comparative photochemical studies are limited, differences in their thermal catalytic behavior and fundamental redox properties provide valuable insights.

This compound's reactivity differs significantly from that of copper(II) octanoate primarily due to the metal ion. Iron can exist in multiple oxidation states, notably +2 and +3, making it highly active in redox reactions. In contrast, while copper also has +1 and +2 states, the Fe(III)/Fe(II) redox couple has a different potential and reactivity profile. In non-photochemical reactions, this compound can act as an oxidant, being reduced to ferrous octanoate.

When comparing iron and cobalt catalysts, distinct differences in activity and selectivity are observed, although much of the direct comparative data comes from thermal processes like the Fischer-Tropsch synthesis (FTS). In FTS, cobalt catalysts are generally more active than iron catalysts under identical conditions. researchgate.net However, iron catalysts are more resistant to deactivation by ammonia (B1221849) and can be more stable at high conversion levels where the partial pressure of water is high. researchgate.net Iron catalysts also tend to promote the formation of olefins and oxygenates. catalysis.blogmdpi.com These differences highlight the intrinsic electronic and structural distinctions between iron and cobalt centers, which would also influence their photochemical behavior. For instance, the different redox potentials and coordination geometries of iron and cobalt complexes would affect the energy of their LMCT bands and their efficiency in generating radicals upon irradiation.

The table below summarizes a general comparison between iron and cobalt as catalysts, based on findings from thermal catalysis, which reflect their fundamental chemical differences.

| Feature | Iron-Based Catalysts | Cobalt-Based Catalysts |

|---|---|---|

| Typical Reactivity | Highly active in redox reactions; promotes formation of olefins and oxygenates. catalysis.blogmdpi.com | Generally higher catalytic activity in processes like FTS; produces more paraffinic hydrocarbons. researchgate.netcatalysis.blog |

| Stability | Can be more stable at high conversion levels with high water partial pressure; more resistant to ammonia poisoning. researchgate.net | More susceptible to deactivation by oxidation at high water partial pressures. researchgate.net |

| Redox States | Fe(II) and Fe(III) are the most common and interconvert readily. | Co(II) and Co(III) are the most relevant, with different redox potentials compared to iron. |

In the context of carboxylate complexes, the structure of copper(II) octanoate is known to be a binuclear "paddle-wheel" structure. researchgate.net In contrast, this compound is expected to have a monomeric structure with octahedral geometry around the iron(III) center. evitachem.comnih.gov This structural difference would significantly impact the accessibility of the metal center and the electronic properties of the complex, thereby influencing both its thermal and photochemical reactivity.

Catalytic Applications of Ferric Octanoate

Ferric Octanoate (B1194180) in Organic Transformation Catalysis

In the realm of organic synthesis, iron catalysts are gaining prominence as inexpensive, abundant, and environmentally benign alternatives to precious metal catalysts. princeton.edu Ferric octanoate, as a simple and stable iron salt, is representative of a class of compounds used as pre-catalysts for a variety of important reactions.

Iron complexes are well-established catalysts for oxidation reactions, a fundamental transformation in organic chemistry. researchgate.netmdpi.com Carboxylates of metals like iron are known to act as homogeneous catalysts that can initiate radical chain reactions for the oxidation of organic compounds. nih.gov The ferric ion (Fe³⁺) can act as a pro-oxidant by decomposing hydroperoxides to generate radical species that propagate oxidation. rsc.org

While specific studies detailing this compound are limited, the catalytic behavior of analogous Fe(III) compounds provides significant insight. For instance, Fe(III) complexes are used in the aerobic oxidation of alcohols. nih.gov In some systems, an iron catalyst in conjunction with an electron-transfer mediator can oxidize primary and secondary alcohols to aldehydes and ketones with high efficiency. nih.gov Iron(III) catalysts have also been employed for the Wacker-type oxidation of olefins to ketones at room temperature using air as the oxidant. nih.gov The oxidation of hydrocarbons, such as the hydroxylation at allylic C-H bonds, can also be achieved using iron-based catalysts. nih.govrsc.org

A representative system using an in-situ generated catalyst from FeCl₃ and a ligand demonstrates the oxidation of various alcohols to their corresponding carboxylic acids or ketones with high yields under solvent-free conditions. rsc.org

Table 1: Representative Iron-Catalyzed Oxidation of Alcohols

This table presents data for an analogous in-situ generated Fe(III) catalyst system as a representation of the potential activity of this compound. rsc.org

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-Octanol | Octanoic acid | 89 |

| 2-Octanol | 2-Octanone | 98 |

| Benzyl alcohol | Benzoic acid | 95 |

Carbon-Carbon Bond Formation Catalysis Utilizing this compound

Iron-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon bonds, offering a sustainable alternative to methods using palladium or nickel. princeton.eduthieme-connect.de The Kumada coupling, which pairs a Grignard reagent with an organic halide, is a notable example where simple iron salts have proven effective as catalysts. frontiersin.orgwikipedia.org Although early work focused on cobalt, catalysts based on iron were also shown to be viable. princeton.edufrontiersin.org

Air-stable and inexpensive iron(III) salts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) are excellent pre-catalysts for the cross-coupling of Grignard reagents with substrates such as alkenyl triflates and acid chlorides. researchgate.net These reactions often proceed rapidly under mild conditions and tolerate a range of functional groups. researchgate.net The mechanism is thought to involve the in-situ formation of low-valent organoiron species that facilitate the coupling process. researchgate.net While the Heck reaction is predominantly catalyzed by palladium, some iron-based systems have been developed for the olefination of aryl iodides. researchgate.netrsc.orgwikipedia.org

The following table shows results for the Kumada coupling of alkyl halides with aryl Grignard reagents using the representative pre-catalyst Fe(acac)₃, illustrating the utility of this class of iron compounds. thieme-connect.de

Table 2: Representative Iron-Catalyzed Kumada Cross-Coupling Reactions

This table presents data for Fe(acac)₃ as a representation of the potential activity of this compound. thieme-connect.de

| Alkyl Halide | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Bromooctane | Phenylmagnesium bromide | 1-Phenyloctane | 93 |

| 1-Bromododecane | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)dodecane | 95 |

| 1-Bromo-3-phenylpropane | Phenylmagnesium bromide | 1,3-Diphenylpropane | 94 |

This compound in Hydrogenation Reactions

The hydrogenation of unsaturated functional groups is a cornerstone of chemical synthesis. While precious metals have historically dominated this field, iron-based catalysts are emerging as a cost-effective and sustainable option. organic-chemistry.orgorganic-chemistry.orgrsc.org Research has demonstrated that defined iron complexes and in-situ generated catalysts can effectively hydrogenate a variety of substrates, including nitroarenes, alkenes, and alkynes. organic-chemistry.orgrsc.orgnih.gov

For example, a well-defined catalyst system comprising Fe(BF₄)₂·6H₂O and a tetraphos ligand enables the transfer hydrogenation of nitroarenes to anilines using formic acid as the hydrogen source under mild, base-free conditions. organic-chemistry.orgnih.gov Other systems, such as those generated from FeCl₃ and LiAlH₄, can hydrogenate alkenes and alkynes at atmospheric pressure. rsc.org The development of nanoscale iron oxide catalysts has also provided a robust method for the selective hydrogenation of nitroarenes. nih.gov

While these studies highlight the versatility of various iron sources as pre-catalysts, specific research detailing the application of this compound in these hydrogenation reactions is not prominent in the current literature. The field demonstrates a broad tolerance for different iron salts, suggesting the potential applicability of this compound in similar catalytic systems.

This compound in Polymerization Catalysis

This compound and related iron carboxylates are notable for their activity in catalyzing polymerization reactions, particularly for producing biodegradable polyesters and for the chemical fixation of carbon dioxide.

The ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL) is the primary industrial route to biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). frontiersin.orgscielo.br For decades, tin(II) octanoate (Sn(Oct)₂) has been the industry standard catalyst, but concerns over its potential toxicity have driven the search for alternatives based on more biocompatible metals like iron. frontiersin.orgresearchgate.netnih.gov

Iron-based compounds, including simple salts and coordination complexes, have been proven to be efficient promoters for the ROP of cyclic esters, often under mild conditions. acs.org The polymerization typically proceeds via a coordination-insertion mechanism, where the monomer coordinates to the iron center before ring-opening and insertion into the growing polymer chain. scielo.brfrontiersin.org Research has shown that catalysts like ferrous acetate (B1210297) (Fe(OAc)₂) can polymerize lactide at temperatures as low as 105°C, yielding polymers with low polydispersity. frontiersin.org Other studies have utilized iron(III) complexes such as Fe(acac)₃ and FeCl₃ for the ROP of ε-caprolactone. frontiersin.orgresearchgate.netspringerprofessional.de These findings underscore the potential of simple iron carboxylates, including this compound, to serve as effective and less toxic catalysts for producing sustainable polymers.

Table 3: Representative Iron-Catalyzed Ring-Opening Polymerization of ε-Caprolactone (CL)

This table presents data for FeCl₃ as a representative iron catalyst. frontiersin.org

| [Monomer]:[Catalyst] | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|

| 400:1 | 50 | 25 | 60 |

| 400:1 | 75 | 25 | 72 |

| 400:1 | 100 | 25 | 88 |

Carbon Dioxide Coupling Reactions Catalyzed by this compound

The utilization of carbon dioxide as a C1 building block is a key goal of green chemistry. acs.orgmdpi.com The coupling of CO₂ with epoxides to form cyclic carbonates is a particularly atom-economic reaction that has received significant attention. thieme-connect.deacs.org These cyclic carbonates are valuable as polar aprotic solvents and as monomers for the synthesis of polycarbonates. thieme-connect.deresearchgate.net

Iron(III) complexes have emerged as highly effective catalysts for this transformation. rsc.orgacs.orgresearchgate.net Typically, the catalytic system consists of an iron(III) salt, such as an acetate or carbamate, and a nucleophilic co-catalyst, most commonly a quaternary ammonium (B1175870) halide like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netnih.govnih.gov The iron center acts as a Lewis acid to activate the epoxide, while the halide anion from the co-catalyst initiates the ring-opening. researchgate.net Subsequent reaction with CO₂ leads to the formation of the cyclic carbonate and regeneration of the catalyst.

Studies using Fe(III)-acetate complexes have demonstrated high conversions of various epoxides to their corresponding cyclic carbonates under relatively mild, solvent-free conditions (e.g., 80°C, 10 bar CO₂). researchgate.net This highlights the efficacy of Fe(III) carboxylates like this compound in this important CO₂ valorization reaction.

Table 4: Iron(III)-Catalyzed Coupling of CO₂ and Epoxides

This table presents data for an Fe(III)-acetate/TBAC system as a representation of the potential activity of this compound. researchgate.net

| Epoxide Substrate | Co-catalyst | Conversion (%) | Selectivity to Cyclic Carbonate (%) |

|---|---|---|---|

| Cyclohexene Oxide | TBAC | 66 | >99 (cis-isomer) |

| Propylene Oxide | TBAC | 98 | >99 |

| 1,2-Butylene Oxide | TBAC | 96 | >99 |

| Styrene Oxide | TBAC | 99 | >99 |

Atom Transfer Radical Polymerization (ATRP) Mediated by this compound

Iron-based catalysts are recognized for their utility in Atom Transfer Radical Polymerization (ATRP) due to their environmental friendliness, low toxicity, and abundance. mdpi.com In iron-catalyzed ATRP, the fundamental process involves the reversible activation of dormant species (like an alkyl halide) by an iron(II) complex (the activator) to form a propagating radical and an iron(III) complex (the deactivator). mdpi.com The reverse reaction, deactivation, is crucial for maintaining a low radical concentration and achieving controlled polymerization. mdpi.com

While a variety of iron complexes have been explored for ATRP, including those with phenolate, salen, and phosphine-based ligands, the specific use of this compound as the primary catalyst is not extensively detailed in current research. researchgate.netnih.govacs.org However, the broader class of iron(III) compounds serves as important precursors in ATRP systems. For instance, some systems employ an in situ reduction of an Fe(III) complex to the active Fe(II) state to initiate polymerization. acs.orgfigshare.com One such method involves using tin octanoate as a reducing agent for an Fe(III) complex, which allows the polymerization to proceed. acs.orgfigshare.com This highlights the role of octanoates in the broader catalytic system, even if not as the primary ligand on the iron catalyst itself.

Iron-catalyzed ATRP has been successfully applied to monomers like styrenes and methacrylates, yielding polymers with controlled molecular weights and low dispersity (as low as 1.07). researchgate.netacs.org However, the polymerization of other monomers, such as acrylates, has proven more challenging, often resulting in low monomer conversion and poor control over the polymer structure. researchgate.net The effectiveness of the iron catalyst is heavily influenced by the surrounding ligands, which modulate its electronic and steric properties. researchgate.netnih.gov

Mechanisms of Photoinduced Iron(III)-Mediated Polymerization

Photoinduced ATRP using iron catalysts represents a significant advancement, enabling temporal control over polymerization through the use of light. nih.gov This process typically relies on the photoreduction of a stable and less active iron(III) precursor to the catalytically active iron(II) state. nih.govmdpi.comresearchgate.net

The central mechanism involves a ligand-to-metal charge transfer (LMCT) process upon irradiation with light, often in the visible spectrum. oaepublish.comrsc.org In a typical system involving an iron(III) halide, such as FeBr₃, photoexcitation promotes the homolytic cleavage of the iron-halogen bond. nih.govresearchgate.netrsc.org This cleavage generates two critical species simultaneously: the iron(II) activator (e.g., FeBr₂) and a halogen radical (Br•). nih.govresearchgate.net

This photogenerated radical can then add to a monomer molecule, effectively initiating a new polymer chain. nih.govresearchgate.net This unique feature allows polymerization to proceed even in the absence of a conventional alkyl halide initiator. nih.govmdpi.comresearchgate.net The newly formed Fe(II) complex acts as the ATRP activator, controlling the polymerization by reversibly activating the dormant polymer chains. mdpi.com The process can be conducted with ppm concentrations of the iron catalyst, particularly when a ligand like tetrabutylammonium bromide (TBABr) is added, which facilitates the reaction under visible light. mdpi.com The choice of solvent also plays a role; less polar solvents like anisole (B1667542) have been shown to provide better control over the polymerization compared to more polar solvents such as acetonitrile. rsc.org

Catalytic Role of this compound in Biofuel Research and Production

Iron-based catalysts are gaining attention in biofuel production for their potential to improve the efficiency and sustainability of converting biomass into advanced fuels. scirp.org this compound's potential use as a catalyst in biofuel research is noted as an example of its versatility. The broader family of iron catalysts has demonstrated effectiveness in key biomass conversion processes, particularly hydrothermal liquefaction (HTL). scirp.org

HTL is a process that uses water under high temperature and pressure to break down biomass into a liquid bio-crude oil. Iron catalysts, such as iron oxides (Fe₂O₃, Fe₃O₄) and iron salts (FeSO₄), have been shown to enhance this process by promoting critical chemical reactions like depolymerization, deoxygenation, and hydrogenation. scirp.org These reactions improve the yield and quality of the resulting biofuel. scirp.org

Table 1: Effect of Iron Catalyst on Hydrothermal Liquefaction of Biomass This table presents research findings on the impact of an iron catalyst on the yield of biofuel and the rate of biomass conversion during HTL. scirp.org

| Catalyst | Biomass Feedstock | Temperature (°C) | Biofuel Yield (%) | Biomass Conversion (%) |

| None | Generic Biomass | 350 | 44 | 72 |

| 5 wt% FeSO₄ | Generic Biomass | 350 | 63 | 88 |

Structure-Activity Relationships in this compound Catalysis

Structure-activity relationships (SARs) are fundamental to catalysis, as they describe how a catalyst's structural features influence its performance. numberanalytics.com By understanding the link between the molecular structure of a catalyst and its activity, selectivity, and stability, researchers can design more efficient catalysts. numberanalytics.com For an iron catalyst like this compound, the key structural components are the iron(III) metal center and the three octanoate ligands.

The catalytic activity of an iron center is highly dependent on its electronic properties and Lewis acidity. acs.orgox.ac.uk The ligands surrounding the metal play a crucial role in modulating these properties. In iron-catalyzed ATRP, ligands with stronger electron-donating capabilities have been shown to increase the catalyst's activity. nih.gov This is because electron-donating groups can increase the electron density on the iron center, facilitating the activation step.

The octanoate ligands in this compound are long-chain carboxylates. This structure imparts several key properties. Firstly, the long alkyl chains make the compound soluble in organic solvents and non-polar monomers, which is advantageous for homogeneous catalysis. Secondly, the carboxylate group coordinates to the Fe(III) ion, influencing its electronic environment. The nature of this coordination can affect the catalyst's ability to participate in redox cycles, such as the Fe(III)/Fe(II) couple essential for ATRP. mdpi.com In other catalytic systems, such as the polymerization of lactide using Fe(III)-acetate complexes, the ligand framework was found to be a critical determinant of catalytic activity. rsc.org Therefore, the length and nature of the carboxylate ligand in this compound are expected to be key factors in defining its catalytic profile in various chemical transformations.

Ferric Octanoate in Advanced Materials Science and Engineering

Development of Novel Functional Materials Incorporating Ferric Octanoate (B1194180)

The utility of ferric octanoate as a precursor is particularly evident in the synthesis of sophisticated nanostructures and its potential for modifying polymer properties.

The thermal decomposition of iron-organic precursors is one of the most effective methods for producing iron oxide nanoparticles (IONPs) with well-controlled size and shape. This compound serves as a key iron precursor in these syntheses. The process involves heating the iron-carboxylate complex in a high-boiling-point organic solvent with surfactants, which leads to the nucleation and growth of crystalline nanoparticles.

Research has demonstrated that using iron octanoate (C8) and its associated octanoic acid ligand allows for precise control over the resulting nanoparticle size. nih.gov The thermal decomposition of the iron precursor's reactivity varies with the alkyl chain length, enabling tunable synthesis. nih.gov For instance, uniform populations of spherical maghemite (γ-Fe₂O₃) nanoparticles have been synthesized with mean diameters centered at 3.3 nm, 7.5 nm, and 12.0 nm by adjusting reaction parameters with an iron octanoate precursor. nih.gov Analogous iron carboxylates, like iron oleate (B1233923), are also widely used. The heating rate during thermal decomposition is a critical parameter that influences particle size; slower heating rates can lead to larger particles, providing a method for fine-tuning the final particle dimensions. researchgate.net This precise control over nanoparticle morphology is crucial as properties like superparamagnetism are size-dependent, making these materials highly suitable for applications in biomedicine and data storage. mdpi.com

Table 1: Influence of Ferric Carboxylate Precursor on Iron Oxide Nanoparticle Synthesis

| Precursor System | Synthesis Method | Resulting Nanoparticle Size/Shape | Key Finding |

|---|---|---|---|

| Iron octanoate (C8) | Thermal Decomposition | Spherical maghemite (3.3, 7.5, 12.0 nm) | Accurate control of surface chemistry and size is achieved by matching the precursor's alkyl chain length to the fatty acid ligand. nih.gov |

| Iron oleate | Thermal Decomposition | Anisotropic shapes (e.g., octapods, nanoplates) | The choice of precursor and surfactants allows for targeted synthesis of non-spherical nanoparticles with unique magnetic properties. nih.govmdpi.com |

| Iron oleate | Heating-up Thermal Decomposition | ~20 nm particles with a "magnetically dead layer" | Introducing molecular oxygen during synthesis can improve magnetic properties by creating single crystalline particles with fewer defects. nih.gov |

The incorporation of metal ions into polymer matrices is a recognized strategy for modifying their electronic properties. researchgate.net While direct, large-scale application of this compound for enhancing electrical conductivity is not yet widely documented, the underlying chemical principles suggest its potential in this area. The conductivity of polymers can be influenced by factors such as increased chain flexibility and easier movement of charge carriers. researchgate.net

Synthesis and Application of Magnetic Nanoparticles Derived from this compound

Polymeric and Composite Materials Applications of this compound

This compound is utilized as a functional additive in various polymeric systems, serving as a crosslinking agent, a curing catalyst in coatings, and a component in the formulation of flame-retardant materials.

This compound is an effective source of Fe³⁺ ions, which can act as a potent crosslinking agent in polymers containing electron-donating functional groups, such as carboxylates (–COOH) and hydroxyls (–OH). nih.govlohtragon.com This process, known as ionic crosslinking, involves the formation of coordination bonds between the ferric ions and the polymer chains. lohtragon.comrsc.org These ionic clusters act as junctions, creating a three-dimensional network that significantly alters the polymer's properties. scispace.com

This crosslinking mechanism has been effectively used to create robust hydrogels and self-healing polymers. nih.govscispace.com In alginate hydrogels, for example, Fe³⁺ ions form exceptionally strong and stable crosslinks with the carboxylate groups of the alginate polymer, leading to superior mechanical strength compared to traditional divalent ion crosslinkers like Ca²⁺. rsc.org In other research, introducing high-density iron(III)-carboxylate complexes into a supramolecular network increased the mechanical modulus by over 60 times while maintaining high stretchability and self-healing capabilities. scispace.com Ferric octoate is also listed as a catalyst in condensation-curing reactions for silicone resins, where it facilitates the crosslinking process. archive.org

Table 2: Effect of Iron(III) Crosslinking on Polymer Properties

| Polymer System | Crosslinking Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Glycogen-PVA and PAA Hydrogel | Ionic coordination between Fe³⁺ and –OH/–COOH groups | Formation of a self-healing, triple-network hydrogel. nih.gov | nih.gov |

| Alginate | Ionic crosslinking of carboxylate groups by Fe³⁺ | Superior physicochemical properties and gel stability compared to Ca²⁺-alginate. rsc.org | rsc.org |

| Supramolecular network with tannic acid (TA) | Formation of high-density iron(III)-carboxylate ionic clusters | 63-fold increase in Young's modulus, enhanced toughness, and room temperature self-healing. scispace.com | scispace.com |

Metal carboxylates, often called metal soaps or driers, are critical additives in paints and coatings, where they act as catalysts for the curing process. organometal.eudic-global.com this compound falls into the category of a "primary drier," a metal compound that catalyzes the oxidative crosslinking of alkyd and other oil-based resins. durachem.comumicore.com This catalytic action accelerates the drying and hardening of the coating film, transforming it into a durable, protective layer. dic-global.com

While this compound is not as active as cobalt-based driers for air-drying applications at ambient temperatures, it is effectively used in formulations for stoving enamels and other high-temperature cured coatings. mdpi.com Its use is documented in industrial supply chains for the manufacture of driers for paints and printing inks. oas.org The strong color associated with iron(III) carboxylates can limit their use in white or light-colored finishes, but in pigmented or baked systems, they serve as an effective curing agent. mdpi.com Additionally, novel polymer networks toughened by iron-carboxylate complexes have been identified as promising materials for high-performance, self-healing protective coatings. scispace.com

This compound has been identified as a useful component in the creation of flame-retardant polymer composites. Patents have detailed its use as a catalyst in the synthesis of polyimide foams that exhibit improved fire resistance. nasa.gov In these applications, this compound, along with other metal octoates, favors the formation of thermally stable imide linkages. nasa.gov

Formulation of this compound in Protective Coatings for Surface Engineering

Interfacial Phenomena and Surface Adsorption in Materials Design

In the realm of advanced materials science, the ability to precisely control the formation and assembly of nanoscale structures is paramount. This compound, an iron (III) salt of octanoic acid, serves as a critical component in manipulating interfacial phenomena to architect materials with desired properties. Its role is particularly prominent as a precursor and a surface-active agent in the synthesis of magnetic iron oxide nanoparticles. The amphiphilic nature of the octanoate ligand, possessing a polar carboxylate head and a nonpolar eight-carbon tail, allows it to mediate interactions at the interface between different phases, such as nanoparticle surfaces and the surrounding solvent. This control over surface adsorption is fundamental to directing the nucleation, growth, and ultimate morphology of the resulting nanomaterials.

The primary mechanism through which this compound influences material design is its function as a capping agent or surfactant that adsorbs onto the surface of nascent nanoparticles. rsc.org In processes like the thermal decomposition of iron precursors, the octanoate ligands coordinate to the iron centers. researchgate.net As nanoparticles begin to form and grow, these ligands dynamically adsorb onto and desorb from the particle surface. This surface adsorption layer creates a barrier that modulates the diffusion of monomer species to the nanoparticle, thereby controlling its growth rate. rsc.org The length of the ligand's alkyl chain is a key determinant in this process; shorter chains, like that of octanoate, provide different steric hindrance and interaction energy compared to longer-chain carboxylates, enabling fine-tuning of particle size and surface chemistry. researchgate.net

Detailed Research Findings

Research into the thermal decomposition of iron carboxylates has provided significant insights into the role of the ligand in controlling nanoparticle synthesis. A systematic study comparing iron precursors with different alkyl chain lengths—this compound (C8), ferric dodecanoate (B1226587) (C12), and ferric oleate (C18)—demonstrated a clear relationship between the precursor and the resulting nanoparticle characteristics. researchgate.net By using a specific iron carboxylate precursor in the presence of the corresponding fatty acid (e.g., this compound with octanoic acid), researchers achieved remarkable control over both the nanoparticle diameter and its surface chemistry. researchgate.net

The thermal decomposition temperature of the iron precursor varies with the chain length, which in turn affects the nucleation and growth kinetics of the nanoparticles. researchgate.net The study successfully produced uniform, spherical maghemite (γ-Fe₂O₃) nanoparticles with precisely tunable mean diameters of 3.3 nm, 7.5 nm, and 12.0 nm by adjusting the synthesis parameters for each of the three precursors. researchgate.net The use of this compound, in conjunction with octanoic acid as the stabilizing ligand, allowed for the creation of nanoparticles with a surface exclusively functionalized by C8 chains. researchgate.net This precise surface engineering is critical for ensuring predictable and controlled interactions with the surrounding environment, which is essential for applications in catalysis, data storage, and biomedicine. researchgate.net

The following interactive data table summarizes the findings from the synthesis of maghemite nanoparticles using different iron carboxylate precursors, highlighting the control achieved over particle size.

Table 1: Controlled Synthesis of Maghemite (γ-Fe₂O₃) Nanoparticles Using Different Iron Carboxylate Precursors

| Iron Precursor | Ligand Chain Length | Target Mean Diameter (nm) | Resulting Nanoparticle |

|---|---|---|---|

| This compound | C8 | 3.3 | Uniform, spherical γ-Fe₂O₃ |

| This compound | C8 | 7.5 | Uniform, spherical γ-Fe₂O₃ |

| This compound | C8 | 12.0 | Uniform, spherical γ-Fe₂O₃ |

| Ferric dodecanoate | C12 | 3.3 | Uniform, spherical γ-Fe₂O₃ |

| Ferric dodecanoate | C12 | 7.5 | Uniform, spherical γ-Fe₂O₃ |

| Ferric dodecanoate | C12 | 12.0 | Uniform, spherical γ-Fe₂O₃ |

| Ferric oleate | C18 | 3.3 | Uniform, spherical γ-Fe₂O₃ |

| Ferric oleate | C18 | 7.5 | Uniform, spherical γ-Fe₂O₃ |

| Ferric oleate | C18 | 12.0 | Uniform, spherical γ-Fe₂O₃ |

Data sourced from a study on the thermal decomposition synthesis of maghemite nanoparticles. researchgate.net

Furthermore, the principles of interfacial adsorption are elegantly exploited in the Langmuir-Blodgett (LB) technique, which is used to create highly ordered, single-molecule-thick films. researchgate.netiupac.org While studies have often used similar compounds like ferric stearate, the concepts are directly applicable. acs.orgias.ac.in In this method, amphiphilic molecules are spread on a liquid subphase (typically water), and the compression of this layer creates an ordered monolayer at the air-water interface. biolinscientific.com The interactions of the polar heads with the water and the nonpolar tails with the air govern the film's properties. This monolayer can then be transferred to a solid substrate. researchgate.net The ability of compounds like iron carboxylates to form stable and transferable films is a direct consequence of their surface activity and adsorption characteristics, enabling the fabrication of advanced two-dimensional materials for electronics and sensors. acs.orgias.ac.in

Environmental Research Applications of Ferric Octanoate

Ferric Octanoate (B1194180) in Wastewater Treatment Technologies

Ferric octanoate is utilized in environmental management for its role in treating wastewater, particularly in controlling odorous compounds and removing suspended solids. evitachem.com

This compound is effective in managing hydrogen sulfide (B99878) (H₂S) in wastewater systems, such as sewers. The control mechanism involves multiple chemical pathways. The ferric (Fe³⁺) ion can oxidize dissolved sulfide to elemental sulfur, during which the ferric iron is reduced to ferrous iron (Fe²⁺). water360.com.au This newly formed ferrous ion can then precipitate with remaining sulfide ions to form highly insoluble iron sulfides, like ferrous sulfide (FeS). water360.com.audiva-portal.org This process effectively removes dissolved sulfide from the wastewater, which in turn reduces the emission of hydrogen sulfide gas, a source of odor and corrosion in sewer systems. researchgate.net

| Process | Reactants | Products | Environmental Outcome |

| Oxidation | Ferric ion (Fe³⁺), Sulfide (S²⁻) | Ferrous ion (Fe²⁺), Elemental Sulfur (S⁰) | Conversion of sulfide to a solid form. |

| Precipitation | Ferrous ion (Fe²⁺), Sulfide (HS⁻) | Ferrous Sulfide (FeS) | Removal of dissolved sulfide from water. water360.com.au |

This table illustrates the key chemical reactions involving ferric iron in the control of sulfide in wastewater.

This compound is employed as a flocculant in industrial processes, including wastewater treatment, due to its capacity to effectively aggregate particulate matter. evitachem.com Flocculation is a process where fine, suspended particles in a liquid are induced to clump together, forming larger aggregates called "flocs". mt.comwikipedia.org These larger, heavier flocs can then be more easily removed from the water through sedimentation or filtration. wikipedia.org

The process typically begins with coagulation, where a chemical agent neutralizes the electrical charges on the surface of suspended particles that keep them separated. mt.comwikipedia.org When this compound is introduced into water, the highly charged ferric (Fe³⁺) ion can act as a coagulant, destabilizing colloidal particles. The subsequent step, flocculation, involves gentle mixing to encourage these destabilized particles to collide and adhere, forming the larger flocs. wikipedia.org The long-chain octanoate portion of the molecule may also play a role in bridging between particles, further enhancing aggregation. This mechanism is crucial for clarifying water by removing suspended solids, organic matter, and other pollutants. racoman.com

Sulfide Precipitation and Hydrogen Sulfide Emission Control

This compound in Atmospheric Chemistry and Environmental Fate

The presence of iron-containing compounds in the atmosphere, such as this compound, can significantly influence chemical processes, including the formation and aging of aerosols.

Iron(III)-carboxylate complexes, of which this compound is one example, play a significant role in the photochemistry of atmospheric aerosols. copernicus.orgcopernicus.org These complexes are important because they can absorb sunlight over a broad wavelength range, extending into visible light. copernicus.orgethz.ch This absorption of light energy can initiate a ligand-to-metal charge transfer (LMCT) reaction. copernicus.org

In this process, an electron is transferred from the carboxylate ligand (octanoate) to the ferric iron center, causing the reduction of iron(III) to iron(II) and the oxidation of the ligand. copernicus.orgcopernicus.org The oxidized ligand is unstable and can undergo further reactions, such as decarboxylation (loss of CO₂). copernicus.org In the presence of oxygen, this initial step triggers a cascade of radical chemistry, producing reactive species like hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•). copernicus.org These radicals can then participate in further atmospheric reactions. The iron(II) can be re-oxidized back to iron(III) by these radicals or other oxidants, closing a photocatalytic cycle that can continue as long as sunlight and organic ligands are available. copernicus.orgethz.ch

| Photochemical Step | Description | Key Species Involved |

| Light Absorption | The Fe(III)-carboxylate complex absorbs a photon. | Fe(III)-carboxylate, Photon (hν) |

| Charge Transfer | An electron is transferred from the ligand to the iron center. | Fe(II), Oxidized carboxylate radical |

| Radical Formation | In the presence of O₂, ensuing chemistry produces reactive oxygen species. | •OH, HO₂•, O₂ |

| Iron Cycling | Fe(II) is re-oxidized to Fe(III), allowing the cycle to repeat. | Fe(II), Fe(III), Oxidants (e.g., HO₂•) |

This table outlines the fundamental steps in the photochemistry of iron-carboxylate complexes in atmospheric aerosols.

The photochemical processes initiated by iron-carboxylate complexes are directly relevant to the formation and transformation of secondary organic aerosols (SOA). nih.govyork.ac.uk SOA are particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). aaqr.orgcopernicus.org

The radical chemistry driven by the photolysis of ferric carboxylates like this compound contributes to the degradation of carboxylic acids, which are a major component of aqueous SOA. nih.govyork.ac.uk This can lead to the loss of particle mass through the release of volatile compounds like CO₂. copernicus.org Conversely, these iron-catalyzed reactions can also promote oligomerization reactions, where smaller molecules combine to form larger ones, potentially enhancing SOA mass. nih.gov Research has shown that the presence of iron in seed aerosols can increase the mass of SOA formed from the oxidation of biogenic VOCs. nih.gov Therefore, the photochemistry of this compound is a pathway that can significantly alter the chemical composition, size, and fate of organic aerosols in the troposphere, which has implications for air quality and climate. nih.govrsc.org

Iron-Carboxylate Photochemistry in Aqueous Atmospheric Aerosols

Iron Chemistry in Subsurface Environmental Systems Relevant to this compound

Should this compound be introduced into subsurface environments, such as aquifers or sediments, its fate would be governed by the prevailing biogeochemical conditions. In many oxygen-free subsurface environments, ferric iron (Fe³⁺) is a critical electron acceptor for microbial respiration. nih.gov

Redox Cycling of Iron in Groundwater Remediation Processes

The application of iron compounds in groundwater remediation is fundamentally based on the redox chemistry of iron, which can exist in two primary oxidation states: ferrous iron (Fe(II)) and ferric iron (Fe(III)). acs.org this compound, with the chemical formula Fe(C₈H₁₅O₂)₃, serves as a source of Fe(III). smolecule.com In the typically anoxic (oxygen-deficient) conditions of contaminated groundwater, Fe(III) acts as an electron acceptor. nih.govccsenet.org This allows for the reductive dissolution of the ferric iron to the more soluble Fe(II) form. This transformation is a critical first step in many in-situ remediation strategies. ccsenet.org

The process can be driven by abiotic factors but is significantly accelerated by microbial activity. nih.gov Once solubilized, the Fe(II) is mobile within the groundwater. Should this Fe(II)-rich water encounter an oxygenated zone, or be acted upon by certain types of bacteria, it can be re-oxidized back to Fe(III). ucanr.eduwikipedia.org This re-oxidation results in the precipitation of various iron (oxyhydr)oxide minerals. ucanr.edu This continuous cycle of reduction and oxidation (redox cycling) transforms the iron into different chemical forms and phases, which is crucial for immobilizing contaminants. nih.gov The standard redox potential of the Fe(III)/Fe(II) couple in natural water systems is a key determinant of these transformations. osti.govresearchgate.net While specific research on this compound in this context is limited, its behavior is governed by these well-established principles of iron geochemistry. The organic octanoate portion of the molecule may also influence the local redox environment by acting as a carbon source for microbial metabolism. wikipedia.org

Microbial Influences on Iron Speciation and Transport in Contaminated Environments